

Potential off-target effects of Hpk1-IN-21

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Compound of Interest		
Compound Name:	Hpk1-IN-21	
Cat. No.:	B12410474	Get Quote

Technical Support Center: Hpk1-IN-21

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Hpk1-IN-21**.

Frequently Asked Questions (FAQs)

Q1: What is **Hpk1-IN-21** and what is its primary target?

A1: **Hpk1-IN-21**, also referred to as compound 25 in initial discovery literature, is a potent small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).[1][2] HPK1, also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[3][4][5][6] By inhibiting HPK1, **Hpk1-IN-21** is designed to enhance T-cell activation and anti-tumor immunity. [3][4]

Q2: What are the known off-target effects of **Hpk1-IN-21**?

A2: A comprehensive kinase selectivity panel is crucial to understanding the potential for off-target effects. For **Hpk1-IN-21** (compound 25), a kinase panel screen has been performed. While highly potent against HPK1, some off-target activity has been observed at higher concentrations. The table below summarizes the inhibitory activity against a selection of kinases. Researchers should consider these potential off-target effects when designing experiments and interpreting results. For a complete list of tested kinases, it is recommended to consult the supplementary information of the original publication.[1]



Q3: My cells are showing unexpected phenotypes after treatment with **Hpk1-IN-21**. How can I troubleshoot this?

A3: Unexpected phenotypes could arise from either on-target effects of HPK1 inhibition that were not anticipated in your specific cell system, or from off-target effects of the inhibitor.

- Confirm On-Target Effect: First, verify that Hpk1-IN-21 is inhibiting its intended target in your experimental setup. You can do this by measuring the phosphorylation of a known HPK1 substrate, such as SLP-76 at Ser376. A decrease in phosphorylation at this site would indicate successful target engagement.
- Consider Off-Target Effects: Review the kinase selectivity data for Hpk1-IN-21 (see table below). If your unexpected phenotype is consistent with the inhibition of one of the identified off-target kinases, you may need to use a lower concentration of Hpk1-IN-21 or a more selective inhibitor if available.
- Titrate the Inhibitor: Perform a dose-response experiment to determine the lowest effective
 concentration of Hpk1-IN-21 that still provides the desired on-target effect in your system.
 This can help to minimize off-target effects.
- Use a Structurally Unrelated HPK1 Inhibitor: If possible, use a different, structurally unrelated HPK1 inhibitor as a control. If the unexpected phenotype persists, it is more likely to be an on-target effect of HPK1 inhibition.

Q4: How should I prepare and store Hpk1-IN-21?

A4: For specific instructions on the preparation and storage of **Hpk1-IN-21**, please refer to the Certificate of Analysis provided by the supplier.[2] Generally, small molecule inhibitors are dissolved in a solvent such as DMSO to create a stock solution, which is then aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.

Data Presentation

Table 1: Kinase Selectivity Profile of **Hpk1-IN-21** (Compound 25)



Kinase Target	Kı (nM)	% Inhibition @ 1 μM
HPK1	0.8	100
LCK	24	100
ABL1	<0.51	100
SRC	-	98
YES	-	97
FYN	-	96
НСК	-	95
FGR	-	94
BLK	-	92
LYN	-	91

Data is derived from the supplementary information of "Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1)".[1] A comprehensive list of all tested kinases can be found in the source publication.

Experimental Protocols

Key Experiment: In Vitro Kinase Inhibition Assay (Example using a generic fluorescence-based method)

This protocol provides a general framework for assessing the inhibitory activity of **Hpk1-IN-21** against HPK1 or a panel of off-target kinases. Specific reagents and conditions may vary depending on the kinase and the assay platform used (e.g., LanthaScreen[™], Kinase-Glo®, or Caliper Mobility Shift Assay).

Objective: To determine the in vitro inhibitory potency (e.g., IC₅₀ or K_i) of **Hpk1-IN-21** against a specific kinase.

Materials:



- Recombinant human HPK1 kinase (or other kinase of interest)
- Kinase substrate (e.g., a specific peptide or protein like Myelin Basic Protein)
- ATP (Adenosine triphosphate)
- **Hpk1-IN-21** (or other test compounds)
- · Kinase assay buffer
- Detection reagent (e.g., fluorescently labeled antibody, ADP-Glo™ reagent)
- 384-well assay plates
- Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence)

Procedure:

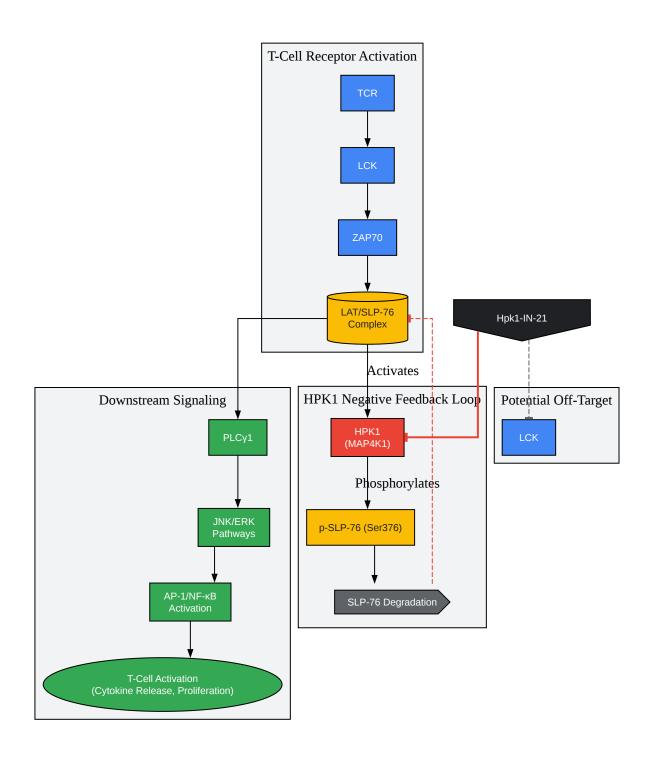
- Compound Preparation: Prepare a serial dilution of Hpk1-IN-21 in an appropriate solvent (e.g., DMSO) and then dilute further in the kinase assay buffer to the desired final concentrations.
- Kinase Reaction Setup:
 - Add the kinase assay buffer to all wells of a 384-well plate.
 - Add the serially diluted Hpk1-IN-21 or control (DMSO vehicle) to the appropriate wells.
 - Add the recombinant kinase to all wells except for the negative control wells.
 - Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
- Initiate Kinase Reaction:
 - Prepare a solution of the kinase substrate and ATP in the kinase assay buffer.
 - Add this solution to all wells to start the kinase reaction.



- Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a specified period (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
- Stop Reaction and Detect Signal:
 - Stop the kinase reaction by adding a stop solution (e.g., EDTA-containing buffer).
 - Add the detection reagent according to the manufacturer's instructions. This reagent will generate a signal that is proportional to the amount of phosphorylated substrate or ADP produced.
 - Incubate as required for signal development.
- Data Acquisition and Analysis:
 - Read the plate using a plate reader at the appropriate wavelength.
 - Subtract the background signal (from wells without kinase).
 - Calculate the percent inhibition for each concentration of **Hpk1-IN-21** relative to the DMSO control.
 - Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualizations

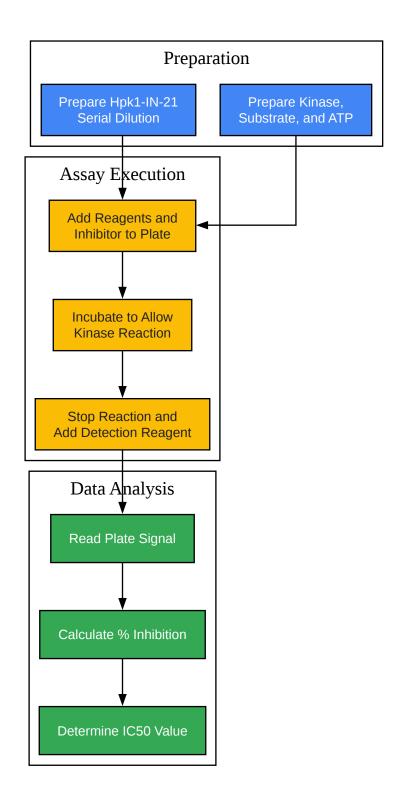




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Caption: HPK1 signaling pathway and the mechanism of action of Hpk1-IN-21.





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Caption: Experimental workflow for an in vitro kinase inhibition assay.



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